molecular formula C10H9N3O4 B186820 Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 72721-23-4

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B186820
CAS RN: 72721-23-4
M. Wt: 235.2 g/mol
InChI Key: YDLKKFCMWQRERX-UHFFFAOYSA-N
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Description

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (ENIPC) is an organic compound of the pyridine family that has been widely studied due to its potential applications in the field of medicinal chemistry. ENIPC is a nitroimidazole derivative, which is a class of compounds that is known to have a variety of biological activities and has been used in the treatment of various diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate can be achieved by the reaction of 2-aminopyridine with ethyl 2-bromoacetate followed by nitration and cyclization.

Starting Materials
2-aminopyridine, ethyl 2-bromoacetate, concentrated nitric acid, concentrated sulfuric acid, sodium nitrite, sodium hydroxide, ethyl alcohol, wate

Reaction
Step 1: Ethyl 2-bromoacetate is added dropwise to a solution of 2-aminopyridine in ethyl alcohol and sodium hydroxide is added to the mixture. The reaction mixture is stirred at room temperature for several hours., Step 2: The reaction mixture is poured into water and the resulting solid is filtered and washed with water to obtain the intermediate product, ethyl 2-(pyridin-2-yl)acetate., Step 3: The intermediate product is dissolved in concentrated sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added to the mixture dropwise and stirred for 10-15 minutes., Step 4: Concentrated nitric acid is added dropwise to the above mixture at 0°C and stirred for 2-3 hours. The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water to obtain the nitro intermediate, ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate., Step 5: The nitro intermediate is dissolved in a mixture of concentrated sulfuric acid and water and heated to 80-90°C for several hours to achieve cyclization. The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water to obtain the final product, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate.

Scientific Research Applications

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been widely studied due to its potential applications in the field of medicinal chemistry. It has been used as an inhibitor of nitric oxide synthase (NOS) enzymes, which are involved in the regulation of blood pressure, inflammation, and other physiological processes. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been used as a potential drug for the treatment of cancer, as well as for the treatment of bacterial and fungal infections.

Mechanism Of Action

The exact mechanism of action of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is not yet fully understood. However, it is believed that it acts as an inhibitor of NOS enzymes, which are involved in the regulation of blood pressure, inflammation, and other physiological processes. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to have a direct effect on the activity of certain proteins involved in the regulation of cell growth and differentiation.

Biochemical And Physiological Effects

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of NOS enzymes, which are involved in the regulation of blood pressure, inflammation, and other physiological processes. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to have a direct effect on the activity of certain proteins involved in the regulation of cell growth and differentiation. Furthermore, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to increase the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects.

Advantages And Limitations For Lab Experiments

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has several advantages and limitations for use in laboratory experiments. One of the major advantages of using Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is that it is relatively easy to synthesize and is relatively inexpensive to obtain. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to be a potent inhibitor of NOS enzymes, which makes it especially useful in experiments involving the regulation of blood pressure, inflammation, and other physiological processes. However, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate also has some limitations, such as its potential to produce reactive oxygen species (ROS), which can have both beneficial and harmful effects.

Future Directions

There are several potential future directions for research involving Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate. One possible direction is to further investigate its mechanism of action and its effects on NOS enzymes. Additionally, further research could be conducted to explore the potential of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate as a drug for the treatment of cancer, as well as for the treatment of bacterial and fungal infections. Further research could also be conducted to explore the potential of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate as a therapeutic agent for the treatment of neurological disorders. Finally, further research could be conducted to explore the potential of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate as an antioxidant, as well as its potential to modulate the immune system.

properties

IUPAC Name

ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-12-5-3-4-8(13(15)16)9(12)11-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLKKFCMWQRERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=C(C2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10358509
Record name ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

72721-23-4
Record name ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10358509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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